molecular formula C13H12FNOS B3005926 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone CAS No. 383389-77-3

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B3005926
CAS No.: 383389-77-3
M. Wt: 249.3
InChI Key: UEBSDFHYZCBVFE-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone: is an organic compound that features a combination of a fluoroaniline group and a thienyl group attached to a propanone backbone

Scientific Research Applications

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biological assays to study enzyme interactions and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-thiophenecarboxaldehyde.

    Formation of Schiff Base: The 4-fluoroaniline reacts with 2-thiophenecarboxaldehyde under acidic conditions to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoroaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile
  • 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone

Uniqueness

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone is unique due to the presence of the fluoroaniline group, which imparts distinct electronic properties and reactivity compared to its chloro-substituted analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-fluoroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBSDFHYZCBVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383389-77-3
Record name 3-(4-FLUOROANILINO)-1-(2-THIENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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